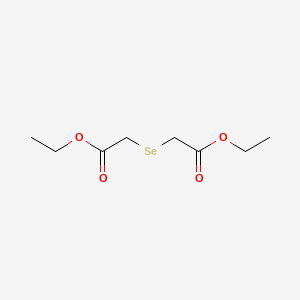
2,2-Dimethyl-1-(9H-xanthen-9-YL)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-(9H-xanthen-9-YL)propan-1-one is a chemical compound with the molecular formula C18H18O2. It is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds known for their diverse biological activities. This compound is characterized by the presence of a xanthene moiety attached to a 2,2-dimethylpropan-1-one group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(9H-xanthen-9-YL)propan-1-one typically involves the condensation of xanthone with 2,2-dimethylpropanal under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1-(9H-xanthen-9-YL)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The xanthene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,2-Dimethyl-1-(9H-xanthen-9-YL)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1-(9H-xanthen-9-YL)propan-1-one involves its interaction with various molecular targets and pathways. The xanthene moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact molecular targets and pathways may vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthone: The parent compound of 2,2-Dimethyl-1-(9H-xanthen-9-YL)propan-1-one, known for its diverse biological activities.
2,2-Dimethyl-1-(9H-xanthen-9-YL)ethan-1-one: A similar compound with a slightly different structure, exhibiting similar chemical properties.
9H-xanthen-9-one: Another derivative of xanthone with distinct biological activities.
Uniqueness
This compound is unique due to the presence of the 2,2-dimethylpropan-1-one group, which imparts specific chemical and biological properties. This structural modification can enhance the compound’s stability, solubility, and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
137144-20-8 |
|---|---|
Formule moléculaire |
C18H18O2 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
2,2-dimethyl-1-(9H-xanthen-9-yl)propan-1-one |
InChI |
InChI=1S/C18H18O2/c1-18(2,3)17(19)16-12-8-4-6-10-14(12)20-15-11-7-5-9-13(15)16/h4-11,16H,1-3H3 |
Clé InChI |
YKJAZOKXJFZKNW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


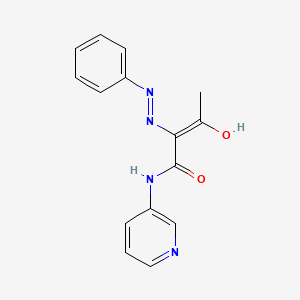
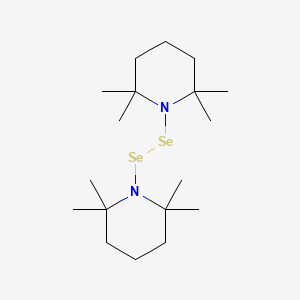
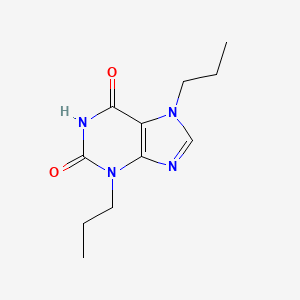
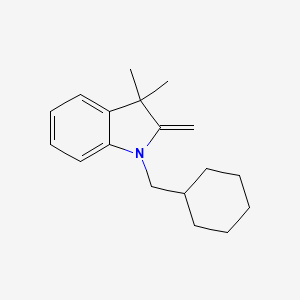
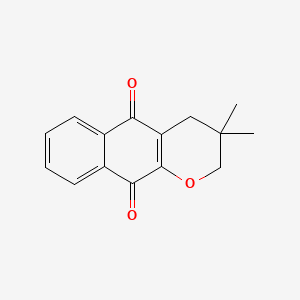
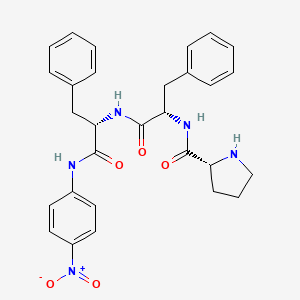
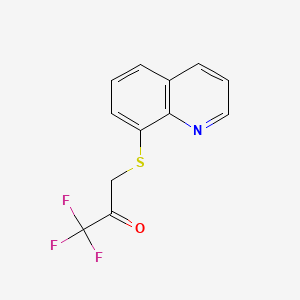
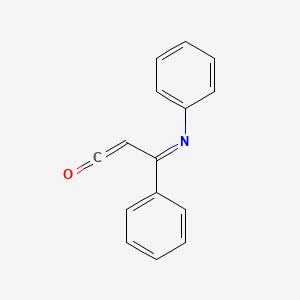
![(E,E)-N,N'-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine]](/img/structure/B14270368.png)
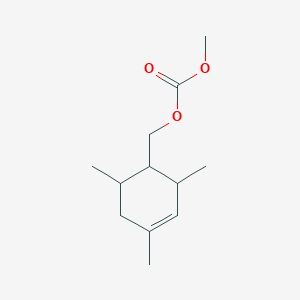
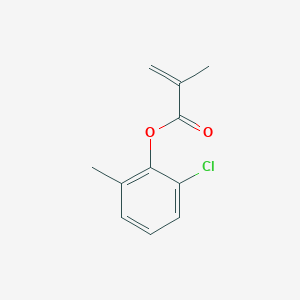
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine]](/img/structure/B14270380.png)
![2-Amino-3,6-dihydroimidazo[4,5-f]quinolin-7-one](/img/structure/B14270388.png)
